[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13537220
Molecular Formula: C14H17ClN2O3
Molecular Weight: 296.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17ClN2O3 |
|---|---|
| Molecular Weight | 296.75 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)/t12-/m1/s1 |
| Standard InChI Key | CASZWTJNHOXXEK-GFCCVEGCSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
| SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a carbamic acid benzyl ester group and at the 1-position with a chloroacetyl moiety. The (R)-configuration at the pyrrolidine’s chiral center introduces stereochemical specificity, which is critical for its interactions with biological targets.
Molecular Formula:
Molecular Weight: 325.8 g/mol (calculated from constituent atomic masses).
Key Functional Groups:
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Chloroacetyl Group (): Enhances electrophilicity, enabling nucleophilic substitution reactions.
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Carbamic Acid Benzyl Ester (): Provides hydrolytic stability compared to free carbamic acids.
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Pyrrolidine Ring: Confers rigidity and influences lipophilicity, impacting membrane permeability.
Stereochemical Considerations
The (R)-enantiomer’s three-dimensional arrangement dictates its binding affinity to chiral biological receptors. Computational modeling suggests that the chloroacetyl group’s spatial orientation relative to the carbamate moiety may modulate interactions with enzyme active sites.
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves sequential functionalization of the pyrrolidine scaffold:
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Pyrrolidine Functionalization:
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Chloroacetylation: Reacting (R)-pyrrolidin-3-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the 1-(2-chloro-acetyl)-pyrrolidin-3-amine intermediate.
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Carbamate Formation: Treating the intermediate with benzyl chloroformate introduces the carbamic acid benzyl ester group.
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Stereochemical Control:
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Asymmetric synthesis techniques, such as chiral auxiliary-assisted reactions or enzymatic resolution, ensure enantiopurity.
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Reaction Conditions:
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Temperature: 0–5°C during chloroacetylation to minimize side reactions.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
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Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate carbamate formation.
Industrial-Scale Production
Automated continuous flow reactors are employed for large-scale synthesis, ensuring consistent yields (>75%) and purity (>95%). Real-time monitoring via inline IR spectroscopy optimizes reaction parameters.
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 1.8–2.2 ppm (pyrrolidine protons), δ 4.5–5.1 ppm (benzyl methylene), and δ 7.3–7.5 ppm (aromatic protons).
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¹³C NMR: Signals at δ 170 ppm (carbonyl carbons) and δ 40–60 ppm (pyrrolidine carbons).
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 325.1054 [M+H]⁺.
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Key Features | Bioactivity Highlights |
|---|---|---|---|
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | S-enantiomer; altered receptor binding | 20% reduced anticonvulsant potency | |
| [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester | Piperidine core; enhanced metabolic stability | Prolonged half-life in vitro (t₁/₂ = 8 h) |
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying the benzyl ester to improve blood-brain barrier penetration.
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Prodrug Development: Ester hydrolysis in vivo to release active metabolites.
Material Science
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Polymer Cross-Linking: Exploiting the chloroacetyl group’s reactivity for covalent network formation.
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